molecular formula C15H16N2O3 B555476 (S)-2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid CAS No. 14525-44-1

(S)-2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid

Cat. No. B555476
CAS RN: 14525-44-1
M. Wt: 272.3 g/mol
InChI Key: XWCSDVVHAXLZNL-ZDUSSCGKSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “(2S)-2-amino-2-(naphthalen-2-ylamino)propanoic acid”, includes 32 bonds in total: 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, 1 aromatic secondary amine, and 1 hydroxyl group .

Scientific Research Applications

Fluorescence Derivatisation in Biological Assays

One application of compounds related to (S)-2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid is in fluorescence derivatisation. A study described the coupling of 3-(Naphthalen-1-ylamino)propanoic acid to various amino acids to evaluate its potential as a fluorescent derivatising agent. The amino acid derivatives exhibited strong fluorescence, which is useful in biological assays (Frade et al., 2007).

Synthesis and Bioactivity Evaluation

Another research area involves the synthesis and structural characterization of compounds containing this chemical structure. For example, derivatives of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid were synthesized and evaluated for their bioactivity, including antioxidant and cytotoxic activities (Kumar et al., 2019).

Optical Properties and Probe Development

Compounds with similar structures are also used in the development of fluorescent probes. A study synthesized a fluorescent probe for β-amyloids, which could be useful in the molecular diagnosis of Alzheimer's disease (Fa et al., 2015).

Allosteric Modulators of Protein Kinases

Research has been conducted on derivatives of this compound as allosteric modulators of protein kinases. One study identified a lead compound based on the 4-(4-phenylthiazol-2-ylamino)benzoic acid scaffold for its potential in anticancer therapy (Bestgen et al., 2019).

Polymorphism and Crystal Studies

The effect of substituent size and isomerization on the polymorphism of similar compounds was studied, providing insights into the crystal forms and phase behavior of such molecules (Liu et al., 2019).

Fluorescent Compounds for Metal Ion Detection

Compounds like 2-aminoethylpyridine based on fluorescent compounds have been designed for the detection of metal ions in aqueous media, demonstrating the potential of these structures in environmental and biological applications (Singh et al., 2020).

Genetically Encoded Fluorescent Amino Acid

The compound has been explored in the genetic encoding of fluorescent amino acids, providing a tool to study protein structure and dynamics. This application demonstrates the versatility of such compounds in advanced biochemical research (Summerer et al., 2006).

Future Directions

Naphthalene derivatives have been used in the fabrication of thin-film transistors, indicating potential applications in electronics . Additionally, borinic acids, which are structurally similar to “(S)-2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid”, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials , suggesting potential future directions for this compound.

properties

IUPAC Name

(2S)-2-amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-13(15(19)20)7-8-14(18)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8,16H2,(H,17,18)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCSDVVHAXLZNL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid

CAS RN

14525-44-1
Record name N-2-Naphthalenyl-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14525-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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